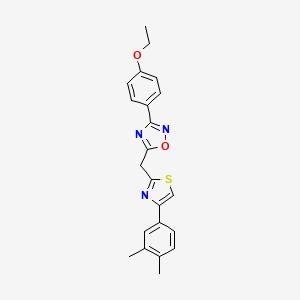![molecular formula C31H32N2O8S2 B2414962 Diethyl 2-[1,4-bis[(4-methylphenyl)sulfonylamino]naphthalen-2-yl]propanedioate CAS No. 301337-73-5](/img/structure/B2414962.png)
Diethyl 2-[1,4-bis[(4-methylphenyl)sulfonylamino]naphthalen-2-yl]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-[1,4-bis[(4-methylphenyl)sulfonylamino]naphthalen-2-yl]propanedioate, also known as Dibenzoylmethane (DBM), is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. DBM is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 162-164°C.
Aplicaciones Científicas De Investigación
Proton Transfer Studies
A study by Awwal & Hibbert (1977) explored proton transfer rates in compounds closely related to Diethyl 2-[1,4-bis[(4-methylphenyl)sulfonylamino]naphthalen-2-yl]propanedioate. They found that substitution of ethyl groups significantly affects proton transfer rates, which is relevant for understanding the chemical behavior of such compounds in various environments (Awwal & Hibbert, 1977).
Reaction Mechanisms and Product Formation
Chaaban et al. (2016) investigated the reaction of compounds similar to this compound with various reagents. They observed unexpected product formations, offering insights into the complex chemical reactions and mechanisms these compounds can undergo (Chaaban et al., 2016).
Electronic and Structural Properties
Nam et al. (2018) studied the effects of different side chains on naphthalene diimide copolymers. This research is crucial for understanding how modifications in chemical structure, like those in this compound, can influence electronic properties, which has implications in materials science and electronics (Nam et al., 2018).
Polymer Chemistry and Electropolymerization
Research by Sotzing et al. (1996) delved into the electropolymerization of monomers, including those related to this compound. This study is significant for the development of conducting polymers with low oxidation potentials, beneficial in electronic applications (Sotzing et al., 1996).
Organic Electronics and Charge Transport
The influence of molecular structure on charge transport properties was the focus of a study by Sungho Nam et al. (2018). They showed that variations in molecular structure, like those in this compound, are critical in designing materials for organic electronics (Nam et al., 2018).
Propiedades
IUPAC Name |
diethyl 2-[1,4-bis[(4-methylphenyl)sulfonylamino]naphthalen-2-yl]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O8S2/c1-5-40-30(34)28(31(35)41-6-2)26-19-27(32-42(36,37)22-15-11-20(3)12-16-22)24-9-7-8-10-25(24)29(26)33-43(38,39)23-17-13-21(4)14-18-23/h7-19,28,32-33H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIXEKBMBNKYLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C2=CC=CC=C2C(=C1)NS(=O)(=O)C3=CC=C(C=C3)C)NS(=O)(=O)C4=CC=C(C=C4)C)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2414882.png)
![[(9h-Fluoren-9-ylmethoxycarbonylamino)]-(4-methoxyphenyl)acetic acid](/img/structure/B2414883.png)
![2-[(4-Fluorophenyl)methyl]-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2414884.png)

![(1H-indol-6-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2414888.png)


![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide](/img/structure/B2414891.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2414894.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2414895.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2414900.png)
